REACTION_CXSMILES
|
[Li+].[OH-].C([O:5][C:6](=[O:15])[CH2:7][CH2:8][C:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH:10]=1)C>C1COCC1.CO>[C:9]1([CH2:8][CH2:7][C:6]([OH:15])=[O:5])[CH2:14][CH2:13][CH2:12][CH2:11][CH:10]=1 |f:0.1|
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2 h under N2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
partitioned between 1N HCl and EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a clear oil
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |